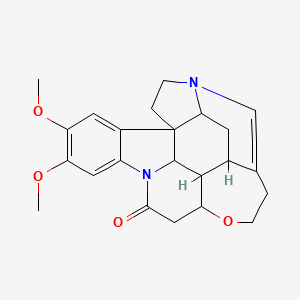
Neobrucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neobrucine is a derivative of brucine, an alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine and its derivatives, including this compound, have been studied for their pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities .
Métodos De Preparación
Neobrucine can be synthesized from brucine through various chemical reactions. One notable method involves the trifluoromethylation of brucine using a homoleptic nickel catalyst [Ni(CF3)4]2−. This process is stereoselective and involves the isomerization of the alkenyl double bond in brucine, leading to the formation of trifluoromethylated this compound . The reaction conditions typically include the use of Umemoto II reagent and a high-valent nickel (IV) complex .
Análisis De Reacciones Químicas
Neobrucine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common reagents used in these reactions include nickel catalysts, Umemoto II reagent, and other specialized chemicals. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: Neobrucine and its derivatives are used as intermediates in the synthesis of more complex molecules.
Biology: this compound has shown potential as an anti-inflammatory and analgesic agent in biological studies.
Mecanismo De Acción
The mechanism of action of neobrucine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors and enzymes, modulating their activity. This can lead to various pharmacological effects, such as pain relief, anti-inflammatory responses, and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Neobrucine is similar to other brucine derivatives, such as trifluoromethylated brucine and neostrychnine. it is unique in its specific chemical structure and pharmacological properties. Compared to brucine, this compound has a trifluoromethyl group that enhances its pharmacological activity and reduces its toxicity . Other similar compounds include:
Brucine: The parent compound from which this compound is derived.
Neostrychnine: Another derivative of brucine with distinct pharmacological properties.
This compound’s uniqueness lies in its enhanced pharmacological activity and reduced toxicity compared to its parent compound and other derivatives .
Propiedades
Número CAS |
60606-95-3 |
|---|---|
Fórmula molecular |
C23H26N2O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
10,11-dimethoxy-3,4a,5,5a,7,8,13a,15,15a,15b-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h8-9,11,13,18-19,21-22H,3-7,10H2,1-2H3 |
Clave InChI |
BUQWXEFUPCTDBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCCC6=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

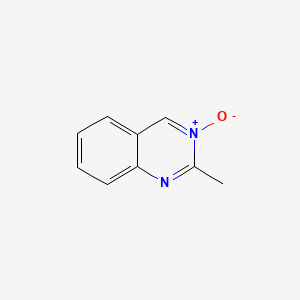
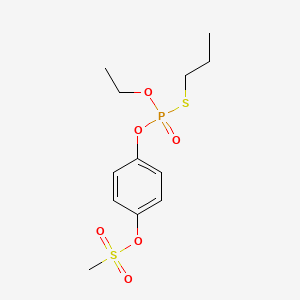
![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
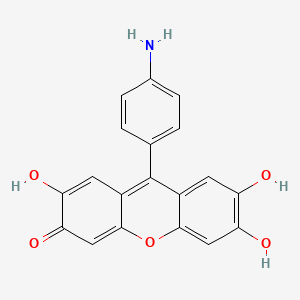

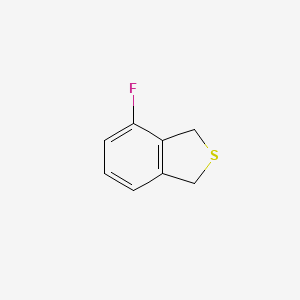
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)

